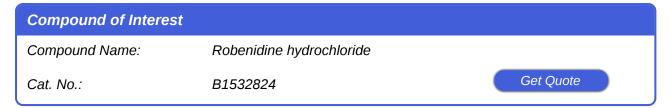


# Solubility, stability, and degradation profile of Robenidine hydrochloride

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An In-depth Technical Guide on the Solubility, Stability, and Degradation Profile of **Robenidine Hydrochloride** 

This technical guide provides a comprehensive overview of the physicochemical properties of **Robenidine hydrochloride**, focusing on its solubility in various solvents, stability under different conditions, and its degradation profile. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

## **Solubility Profile**

**Robenidine hydrochloride** is characterized by poor aqueous solubility but shows solubility in several organic solvents. It is described as a white or slightly yellow crystalline powder.[1][2] The solubility is a critical factor for its formulation, bioavailability, and analytical method development.

## **Quantitative Solubility Data**

The solubility of **Robenidine hydrochloride** in various solvents has been documented and is summarized below.



Solvent	Solubility	Reference
Water	< 1 mg/L	[1][3]
Dimethylsulfoxide (DMSO)	94 mg/L	[1][3]
Dimethylformamide (DMF)	46 mg/L	[1][3]
Pyridine	20 mg/L	[1][3]
Ethanol (95%)	6.3 mg/L	[1][3]
Chloroform	Soluble	[4]
Ether	Very slightly soluble	[1][2]

## **Experimental Protocol for Solubility Determination**

A standard method for determining the solubility of a compound like **Robenidine hydrochloride** involves the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of **Robenidine hydrochloride** in a specific solvent at a controlled temperature.

#### Materials:

- Robenidine hydrochloride analytical standard
- Selected solvents (e.g., water, DMSO, ethanol)
- Scintillation vials or glass flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)



#### Procedure:

- Preparation: Add an excess amount of Robenidine hydrochloride to a vial containing a
  known volume of the selected solvent. The excess solid is necessary to ensure that a
  saturated solution is achieved.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
- Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Robenidine hydrochloride.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

## **Stability Profile**

The stability of **Robenidine hydrochloride** is crucial for determining its shelf life, appropriate storage conditions, and ensuring its efficacy and safety.

## Storage and Shelf Life

Proper storage is essential to maintain the integrity of **Robenidine hydrochloride**. It is noted that the compound's color may gradually darken when exposed to light.[1][2]



Parameter	Condition	Reference
Storage Temperature	0-6°C	[3]
Store below 25°C (77°F); excursions permitted to 37°C (99°F)	[5]	
Store in freezer to maintain product quality	[6]	
Storage Conditions	Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7]	[6][7]
Store in original, dark, and cool packing.	[4]	
Shelf Life	2 years from the date of manufacturing.	[4]
Limited shelf life, expiry date on the label.		
In-Feed Stability	Type C medicated feeds must be fed within 50 days of manufacture.	[5]
Incompatible Materials	Strong oxidizing agents, acids, alkali metals, acid chlorides, acid anhydrides.[6][8]	[6][8]

## **Experimental Protocol for Stability Testing**

Stability testing for a drug substance like **Robenidine hydrochloride** typically follows ICH (International Council for Harmonisation) guidelines. This involves long-term and accelerated stability studies.

Objective: To evaluate the stability of **Robenidine hydrochloride** under various environmental conditions over time.



#### Materials:

- Robenidine hydrochloride drug substance
- Stability chambers with controlled temperature and humidity
- Appropriate containers that mimic the proposed packaging
- Validated stability-indicating analytical method (e.g., HPLC)

#### Procedure:

- Sample Preparation: Package the Robenidine hydrochloride substance in the chosen containers.
- Storage Conditions:
  - $\circ$  Long-Term Study: Store samples at 25°C ± 2°C and 60% ± 5% relative humidity (RH) or 30°C ± 2°C and 65% ± 5% RH.
  - $\circ$  Accelerated Study: Store samples at 40°C ± 2°C and 75% ± 5% RH.
- Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
- Analysis: At each time point, analyze the samples for:
  - Assay: Quantify the amount of remaining Robenidine hydrochloride.
  - Impurities/Degradation Products: Identify and quantify any degradation products using a stability-indicating method.
  - Physical Appearance: Note any changes in color, appearance, or physical state.[1][2]
- Data Evaluation: Evaluate the data to determine the shelf life and establish recommended storage conditions. A significant change is typically defined as a 5% change in assay from the initial value or failure to meet other acceptance criteria.



## **Degradation Profile**

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9] These studies expose the drug to stress conditions like acid, base, oxidation, heat, and light to produce potential degradation products. [9][10]

## **Degradation Pathways and Products**

**Robenidine hydrochloride** can degrade through several pathways, with hydrolysis and oxidation being the most common for pharmaceutical compounds.[11][12] In vivo, it is metabolized into major products.

Stress Condition / Pathway	Degradation Products / Metabolites	Reference
Metabolism (in vivo)	4-chlorobenzoic acid (PCBA)	[13][14]
4-chlorohippuric acid (PCHA)	[13][14]	
Hydrolysis (Acid/Base)	Potential for cleavage of the guanidine moiety or benzylideneamino bonds.	[11][15]
**Oxidation (e.g., H <sub>2</sub> O <sub>2</sub> ) **	Potential for N-oxide formation or other oxidative products.	[12][15]
Photolysis	The compound darkens upon exposure to light, indicating potential photodegradation.[1]	[1][2]

## **Experimental Protocol for Forced Degradation**

Objective: To identify the likely degradation products of **Robenidine hydrochloride** and demonstrate the specificity of an analytical method.

Materials:



- Robenidine hydrochloride
- Hydrochloric acid (e.g., 0.1 M to 1 M)[9]
- Sodium hydroxide (e.g., 0.1 M to 1 M)[9]
- Hydrogen peroxide (e.g., 3-30%)
- Water bath or oven for thermal stress
- Photostability chamber
- Validated HPLC or LC-MS/MS system

#### Procedure:

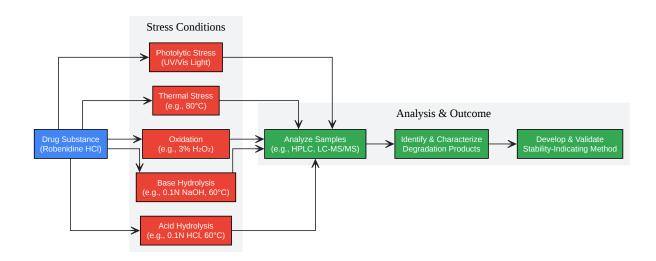
- Sample Preparation: Prepare solutions of Robenidine hydrochloride (e.g., at 1 mg/mL) in a suitable solvent.[15]
- Stress Conditions:
  - Acid Hydrolysis: Add HCl, and heat the solution (e.g., at 60°C) for a set period (e.g., 30 minutes to several hours).[15] Neutralize the sample before analysis.
  - Base Hydrolysis: Add NaOH, and apply the same stress conditions as for acid hydrolysis.
     [15] Neutralize the sample before analysis.
  - Oxidation: Add hydrogen peroxide and store the sample at room temperature for a specified time.
  - Thermal Degradation: Store the drug solution and solid drug substance in an oven at an elevated temperature (e.g., 60-80°C).
  - Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.



- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method like HPLC or LC-MS/MS.
- Peak Purity and Mass Balance: Evaluate the results to ensure that the chromatographic peaks of the parent drug and its degradants are well-resolved. Perform mass balance calculations to account for the parent drug and all degradation products. The goal is typically to achieve 5-20% degradation of the active substance.[10]

#### **Visualized Workflows**

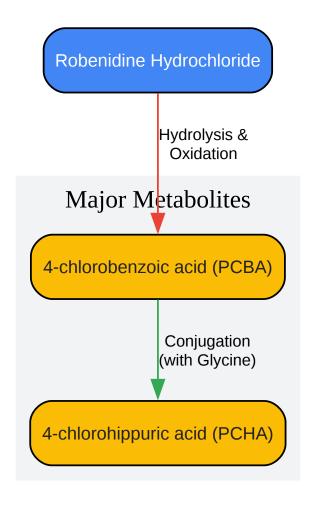
The following diagrams illustrate the typical workflow for a forced degradation study and the metabolic pathway of **Robenidine hydrochloride**.



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Forced degradation experimental workflow.





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In vivo metabolic pathway of Robenidine HCl.

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- To cite this document: BenchChem. [Solubility, stability, and degradation profile of Robenidine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1532824#solubility-stability-and-degradation-profile-of-robenidine-hydrochloride]

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